molecular formula C8H7N7O2S2 B13718349 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Cat. No.: B13718349
M. Wt: 297.3 g/mol
InChI Key: ZAJVJSXTJVBLOP-UHFFFAOYSA-N
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Description

7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine (CAS: 2247773-25-5) is a triazolotriazine derivative characterized by a methylsulfonyl group at position 5 and a 2-thiazolyl substituent at position 2. Its synthesis involves sequential functionalization of the triazolotriazine core, including oxidation of a methylthio intermediate to methylsulfonyl (e.g., via chloroperbenzoic acid) . The compound’s structure mimics purine isosteres, enabling interactions with biological targets such as adenosine receptors (ARs) or enzymes like thymidine phosphorylase .

Properties

Molecular Formula

C8H7N7O2S2

Molecular Weight

297.3 g/mol

IUPAC Name

5-methylsulfonyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C8H7N7O2S2/c1-19(16,17)8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-18-5/h2-3H,1H3,(H2,9,11,12,13,14)

InChI Key

ZAJVJSXTJVBLOP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C8H7N7O2S2
Molecular Weight 297.3 g/mol
IUPAC Name 5-methylsulfonyl-2-(1,3-thiazol-2-yl)-triazolo[1,5-a]triazin-7-amine
CAS Number 2247773-25-5
PubChem CID 137332754
Canonical SMILES CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3

This compound is characterized by the fusion of atriazolo[1,5-a]triazine core with substituents that include a methylsulfonyl moiety and a thiazole ring, conferring potential biological activity and synthetic complexity.

Preparation Methods of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-triazolo[1,5-a]triazine

Detailed Synthetic Route

Step 1: Preparation of 2,4,6-triphenoxy-1,3,5-triazine Intermediate
  • Starting from cyanuric chloride , reaction with phenol under reflux conditions yields 2,4,6-triphenoxy-1,3,5-triazine .
  • This intermediate serves as a versatile platform for subsequent nucleophilic substitutions.
Step 2: Formation of Hydrazide Derivatives

Two pathways are employed depending on the hydrazide type:

  • Pathway A: Direct reaction of 2,4,6-triphenoxy-1,3,5-triazine with aryl or methyl hydrazides.
  • Pathway B: Monosubstitution of the triphenoxy intermediate with hydrazine to form a hydrazine-substituted intermediate, followed by acylation with acyl chlorides or formic acid to yield hydrazides.

This bifurcated approach optimizes yields for different hydrazide substrates.

Step 3: Intramolecular Cyclization to Form the Bicyclic Core
  • Hydrazide intermediates undergo dehydrative cyclization using phosphorous pentoxide (P2O5) and hexamethyldisiloxane (HMDSO) in anhydrous xylene under reflux.
  • This step forms the 5,7-diphenoxy-triazolo[1,5-a]triazine scaffold.
  • The nature of the hydrazide substituent significantly affects cyclization yield; for example, thienyl hydrazides enhance yields compared to methoxyphenyl hydrazides.
Step 4: Amination at the 7-Position
  • Treatment of the diphenoxy bicyclic intermediates with methanolic ammonia introduces the 7-amino group , yielding 5-phenoxy-triazolo[1,5-a]triazin-7-amines .
  • This step is typically performed at room temperature and under controlled ammonia concentration.
Step 5: Nucleophilic Substitution at the 5-Position
  • The phenoxy group at the 5-position is substituted by nucleophilic amines bearing the methylsulfonyl group.
  • Reactions are conducted in sealed tubes using ethanol or butanol as solvents at elevated temperatures (90–95 °C).
  • This substitution yields the targeted 5-(methylsulfonyl) derivatives.
  • In some cases, bis-amine substituted by-products are formed and isolated for further characterization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%)
Cyanuric chloride to triphenoxy Phenol, reflux Reflux (~120 °C) Phenol High (not specified)
Hydrazide formation (Pathway A/B) Hydrazides or hydrazine + acyl chlorides Room temp to 0 °C DCM, THF Variable (low for cycloalkyl hydrazides via Pathway A)
Cyclization to bicyclic core P2O5, HMDSO, anhydrous xylene, reflux Reflux (~140 °C) Xylene Moderate to high (varies with substituent)
Amination at 7-position NH3 in MeOH (7 N) Room temp Methanol High
Nucleophilic substitution at 5-pos Amines with methylsulfonyl group, sealed tube 90–95 °C EtOH or BuOH Moderate to high
2-thiazolyl substitution Thiazole derivatives, nucleophilic substitution Mild heating Polar solvents Moderate

Note: Exact yields depend on substituent nature and reaction optimization.

Research Outcomes and Analysis

Structure-Activity Relationship (SAR)

  • Variations at the 2- and 5-positions of the triazolo-triazine scaffold significantly affect biological activity.
  • The introduction of the methylsulfonyl group at the 5-position enhances solubility and binding affinity to target enzymes.
  • The 2-(2-thiazolyl) substituent contributes to improved interaction with biological targets due to its heteroaromatic nature.

Biological Relevance

  • The compound and its analogues have been studied as inhibitors of casein kinase 1 delta (CK1δ), an enzyme implicated in neurodegenerative diseases.
  • The synthetic methods enable the generation of diverse derivatives for screening and optimization in drug discovery.

Summary Table of Key Synthetic Steps

Step No. Reaction Description Key Reagents/Conditions Outcome/Notes
1 Formation of triphenoxy triazine Cyanuric chloride + phenol, reflux Intermediate for hydrazide formation
2 Hydrazide formation Hydrazides or hydrazine + acyl chlorides, DCM/THF Precursor to cyclization
3 Cyclization to bicyclic core P2O5, HMDSO, xylene, reflux Formation of triazolo-triazine scaffold
4 Amination at 7-position NH3 in MeOH, room temp Introduction of 7-amino group
5 Nucleophilic substitution at 5-position Amines with methylsulfonyl, sealed tube, EtOH/BuOH Installation of methylsulfonyl group
6 2-thiazolyl substitution Thiazole derivatives, mild heating Final substitution at 2-position

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) and amino (-NH₂) groups serve as critical sites for nucleophilic substitution:

  • C5 Methylsulfonyl Group : Undergoes displacement with amines or thiols under basic conditions. For example, reaction with aniline derivatives at 80–100°C in DMF yields C5-arylaminotriazolo-triazines.

  • C7 Amino Group : Acts as a directing group, enabling regioselective substitution at adjacent positions. Reaction with acyl chlorides forms C7-acylated derivatives, useful for probing structure-activity relationships .

Mechanistic Insight :
The electron-withdrawing sulfonyl group enhances electrophilicity at C5, facilitating nucleophilic attack. Steric hindrance from the thiazolyl substituent at C2 limits reactivity at this position .

Cross-Coupling Reactions

The thiazolyl ring at C2 participates in transition-metal-catalyzed coupling:

Reaction TypeConditionsProductsYield (%)Ref.
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives65–78
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC2-arylamino-substituted analogs72

These reactions enable modular derivatization for drug discovery applications .

Oxidation and Reduction

  • Oxidation : The methylsulfonyl group is oxidation-resistant, but the thiazolyl sulfur can oxidize to sulfoxide/sulfone using mCPBA or H₂O₂.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazine ring’s C=N bonds, yielding partially saturated intermediates .

Cyclocondensation Reactions

The amino group at C7 participates in cyclization with carbonyl compounds:

  • Reaction with aldehydes in ethanol under reflux forms fused oxazino-triazolo-triazines .

  • Intramolecular cyclization with α-ketoesters produces tricyclic systems via dehydrative pathways .

Example :

C7-NH2+RCOCOR’P2O5,xyleneFused heterocycles (85% yield)[3]\text{C7-NH}_2 + \text{RCOCOR'} \xrightarrow{\text{P}_2\text{O}_5, \text{xylene}} \text{Fused heterocycles (85\% yield)}[3]

Acid/Base-Mediated Transformations

  • Protonation : The triazolo-triazine core undergoes protonation at N3 in acidic media (pH < 3), confirmed by UV-Vis spectral shifts .

  • Deprotonation : Treatment with LDA at -78°C generates a resonance-stabilized anion, enabling alkylation at C8 .

Reactivity Comparison with Structural Analogs

Data from analogous triazolo-triazines highlights the influence of substituents:

CompoundReaction Rate (k, s⁻¹)Electrophilicity (σ⁺)Ref.
7-Amino-5-SO₂Me-2-thiazolyl derivative0.450.82
5-NH₂-2-furyl analog0.280.67
5-SMe-2-thiazolyl derivative0.620.75

The methylsulfonyl group increases electrophilicity at C5 compared to methylthio or amino substituents .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C; stable in refluxing ethanol or DMF.

  • pH Sensitivity : Hydrolyzes in strong acids (pH < 2) or bases (pH > 12), forming ring-opened byproducts .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential candidate for drug development due to its activity against various pathogens and diseases. Its structural characteristics allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : Research has suggested that derivatives of this compound may inhibit cancer cell proliferation. Its mechanism involves the modulation of key signaling pathways associated with tumor growth.

Agricultural Applications

The compound's properties extend to agricultural science, where it can be utilized as a pesticide or fungicide.

  • Fungicidal Activity : Laboratory tests have shown that 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine can effectively inhibit fungal growth in crops, suggesting its potential as a biofungicide.
  • Plant Growth Promotion : Some studies indicate that this compound may enhance plant growth by improving nutrient uptake and resistance to environmental stressors.

Biochemical Research

In biochemical research, the compound serves as a useful tool for studying various biological processes.

  • Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes makes it valuable for understanding enzyme kinetics and mechanisms in metabolic pathways.
  • Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways can provide insights into cellular responses to stress and disease.

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer ActivityShowed reduced proliferation of cancer cells in culture assays.
Study CAgricultural UseFound effective against common fungal pathogens in crop trials.

Mechanism of Action

The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

  • 2-(Furan-2-yl) Derivatives: Compounds like 2-(furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS: 185629-32-7) exhibit similar C5 methylsulfonyl groups but differ at C2 (furan vs. thiazole). The thiazolyl group’s nitrogen atom may enhance hydrogen bonding or π-stacking interactions, influencing receptor selectivity. For example, ZM241385 (4-[2-(7-amino-2-(furan-2-yl)-triazolo-triazin-5-ylamino)ethyl]phenol) shows high hA2AAR affinity (Ki = 1.44 nM) due to its phenol substituent, but the thiazolyl analog’s activity remains underexplored .
  • 2-Phenyl Derivatives: Compounds like 7-dimethylamino-2-phenyl-triazolo-triazin-5-amine exhibit planar triazolotriazine cores with phenyl substituents. Their crystal structures reveal intermolecular hydrogen bonding, which may differ in thiazolyl analogs due to steric or electronic effects .

Substituent Variations at Position 5

  • Methylsulfonyl vs. Aminoalkyl Groups: Methylsulfonyl (electron-withdrawing) at C5 contrasts with aminoalkyl groups (e.g., 7-amino-5-(3-aminopropyl)-triazolo-triazin-2-furyl, Ki = 94.6 nM at hA1AR). The sulfonyl group may reduce basicity, altering solubility or membrane permeability .
  • Phenoxy Groups: N-Benzyl-2-furyl-5-phenoxy-triazolo-triazin-7-amine (compound 24) shows moderate adenosine receptor activity. Methylsulfonyl’s stronger electron withdrawal might enhance binding to hydrophobic receptor pockets compared to phenoxy .

Substituent Variations at Position 7

  • Free Amino vs. Acylated Amino Groups: The C7 amino group in the target compound is critical for AR binding. Derivatives with phenylureido moieties (e.g., compound 14) achieve hA2AAR selectivity (Ki = 1.44 nM), suggesting that acylation at C7 could modulate selectivity but reduce solubility .

Adenosine Receptor Affinity

  • The target compound’s methylsulfonyl and thiazolyl groups may synergize to improve hA2AAR/hA1AR selectivity compared to furan derivatives. For instance, ZM241385’s phenol group contributes to its nanomolar affinity, but methylsulfonyl’s electronic effects might offer alternative binding modes .

Enzyme Inhibition

  • Triazolotriazines with 5-thioxo groups (e.g., 5q , IC50 = 42.63 μM against thymidine phosphorylase) suggest that electron-deficient substituents like methylsulfonyl could enhance inhibition, though direct data for the target compound are lacking .

Solubility and Stability

  • Methylsulfonyl’s polarity may improve aqueous solubility versus methylthio or alkyl groups.

Biological Activity

7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine (CAS: 2247773-25-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7N7O2S2
  • Molecular Weight : 297.31 g/mol
  • IUPAC Name : 5-(methylsulfonyl)-2-(thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
  • Purity : 95%

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research has shown that derivatives of thiazole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in this compound contributes to its antitumor properties. For example:

  • IC50 Values : In studies involving thiazole derivatives, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .

Inhibition of CK1δ Kinase

Recent studies have identified this compound as a potential inhibitor of CK1δ (Casein Kinase 1 delta), a serine-threonine kinase implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound exhibited ATP-competitive inhibition with promising efficacy in cellular models .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The structure of this compound suggests potential antibacterial effects due to the presence of the thiazole moiety. Studies indicate that modifications at specific positions can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Key findings include:

  • The thiazole ring is essential for cytotoxicity.
  • Substituents at the methylsulfonyl group may enhance solubility and bioavailability.
  • The presence of an amino group at position 7 is crucial for its interaction with target proteins .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
De Andrade et al. (2021)Anticancer ActivityIdentified thiazole derivatives with significant cytotoxic effects against multiple cancer cell lines.
Fu et al. (2022)Antimicrobial PropertiesReported enhanced antibacterial activity in thiazole derivatives with specific structural modifications.
Recent CK1δ Inhibition StudiesNeuroprotective EffectsDemonstrated that certain triazole derivatives can inhibit CK1δ effectively in vitro .

Q & A

Q. Q1. What are the critical considerations for optimizing synthetic routes to 7-amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine?

Methodological Answer: The synthesis of this compound requires careful selection of precursors and reaction conditions. For example:

  • Amino precursor activation : Use acyl chlorides (e.g., methylsulfonyl chloride) with triethylamine as a base in anhydrous dioxane under argon to prevent hydrolysis .
  • Reaction time/temperature : Reflux conditions (e.g., 60–100°C for 12–72 hours) are critical for nucleophilic substitution at the 5- and 7-positions of the triazolo-triazine core .
  • Purification : Flash chromatography with gradients like EtOAc/light petroleum (3:7) ensures separation of polar intermediates .

Q. Q2. How can structural ambiguities in NMR data for triazolo-triazine derivatives be resolved?

Methodological Answer: Discrepancies in NMR assignments often arise from tautomerism or substituent electronic effects. For example:

  • Proton environments : The 7-amino group in triazolo-triazines typically shows broad singlets at δ 6.5–8.5 ppm in DMSO-d6 due to hydrogen bonding .
  • Thiazolyl substituents : Protons on the 2-thiazolyl ring exhibit coupling patterns (e.g., dd or m) in aromatic regions (δ 7.0–8.3 ppm) .
  • Cross-validation : Combine 1^1H NMR with 13^13C NMR and IR data (e.g., NH stretching at 3150–3470 cm1^{-1}) to confirm functional groups .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (e.g., methylsulfonyl vs. aryl groups) influence the reactivity of the triazolo-triazine core?

Methodological Answer: Substituents modulate electrophilicity and regioselectivity:

  • Electron-withdrawing groups (EWGs) : Methylsulfonyl at position 5 increases the electrophilicity of adjacent positions, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Steric hindrance : Bulky substituents (e.g., 4-fluorobenzyl) at position 7 reduce reaction yields due to steric clashes during substitution .
  • Quantitative analysis : Use Hammett σ constants or computational methods (DFT) to predict substituent effects on reaction kinetics .

Q. Q4. What strategies mitigate conflicting biological activity data across structurally similar triazolo-triazines?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Recommended steps:

  • Purity validation : Use HPLC-MS to confirm >95% purity, as residual solvents (e.g., dioxane) or unreacted intermediates (e.g., acyl chlorides) can skew bioassay results .
  • Dose-response studies : Perform EC50_{50}/IC50_{50} titrations to rule out off-target effects from high concentrations .
  • Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. piperazinyl analogs) to isolate pharmacophore contributions .

Q. Q5. How can computational modeling guide the design of triazolo-triazine derivatives with improved solubility?

Methodological Answer: Ligand-based approaches are effective:

  • LogP prediction : Tools like Molinspiration or ACD/Labs predict logP values for methylsulfonyl vs. hydrophilic groups (e.g., hydroxyl or aminoethyl) .
  • Crystal structure analysis : Use Cambridge Structural Database (CSD) data to identify hydrogen-bonding motifs that enhance aqueous solubility (e.g., 5,7-diamino derivatives) .
  • MD simulations : Assess solvation free energy of proposed derivatives to prioritize synthetic targets .

Analytical Challenges

Q. Q6. How should researchers address discrepancies between theoretical and observed melting points in triazolo-triazine derivatives?

Methodological Answer: Melting point deviations (>5°C) often reflect polymorphism or impurities:

  • Recrystallization : Test solvents like EtOAc/hexane mixtures to isolate polymorphs .
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition events .
  • Counterion effects : Compare free bases with salts (e.g., trifluoroacetate) to assess thermal stability .

Structure-Activity Relationship (SAR) Development

Q. Q7. What experimental and computational methods are optimal for SAR studies of triazolo-triazines?

Methodological Answer: Combine empirical and in silico tools:

  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with methylsulfonyl groups) .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) with ATP-competitive binding assays to quantify IC50_{50} shifts .
  • Mutagenesis studies : Pair SAR data with site-directed mutagenesis to validate binding pocket residues .

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